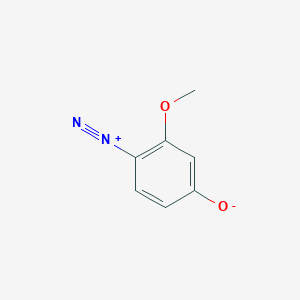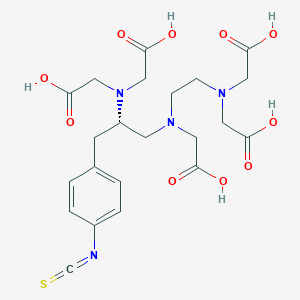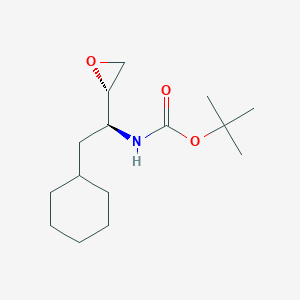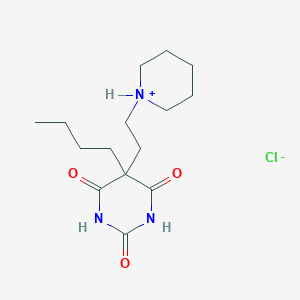![molecular formula C10H8N2O2 B009643 [2,2'-Bipyridine]-6,6'(1H,1'H)-dione CAS No. 103505-54-0](/img/structure/B9643.png)
[2,2'-Bipyridine]-6,6'(1H,1'H)-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related bipyridine compounds typically involves condensation and ring-closing reactions. For instance, bipyridine derivatives have been synthesized through the condensation of dialkylamines with specific pyridinone precursors followed by subsequent reactions to construct bicyclic pyridinones or tricyclic molecules depending on the reaction conditions (A. Prior et al., 2014). Such methodologies highlight the versatility and complexity of synthesizing bipyridine-related structures.
Molecular Structure Analysis
The molecular structure of bipyridine derivatives can be elucidated using techniques like single-crystal X-ray analyses and 2D COSY spectroscopy. These methods provide detailed insights into the molecular geometry, showing how substituents and functional groups influence the overall structure of bipyridine compounds. For instance, studies on the crystal structure of bipyridine complexes have revealed diverse coordination modes and geometries around metal ions, illustrating the structural flexibility of these compounds (I. Castro et al., 1992).
Chemical Reactions and Properties
Bipyridine compounds exhibit a wide range of chemical reactivities, including the ability to form complexes with various metals. These complexes often display unique properties, such as fluorescence, which can be tailored by modifying the bipyridine structure. The fluorescent properties of some bipyridine derivatives make them suitable for use as probes in biological systems (A. Prior et al., 2014).
Physical Properties Analysis
The physical properties of bipyridine derivatives, such as solubility and melting points, are influenced by their molecular structure. Modifications in the bipyridine core or the introduction of substituents can significantly alter these properties, affecting their application potential in various fields.
Chemical Properties Analysis
Bipyridine compounds are known for their ability to act as ligands, forming complexes with a wide range of metal ions. This ability is attributed to the nitrogen atoms in the bipyridine unit, which can donate electron density to metal centers, forming stable complexes. These complexes are studied for their catalytic, electronic, and optical properties, contributing to fields such as catalysis, materials science, and photophysics (E. Constable et al., 2009).
Applications De Recherche Scientifique
Application in Transition Metal Chemistry
- Field : Transition Metal Chemistry .
- Summary : “[2,2’-Bipyridine]-6,6’(1H,1’H)-dione” is used as a ligand in the synthesis of hexa-coordinated Ru(II) complexes . These complexes have been prepared by the reaction of (E)-2-((((5-((4-methoxyphenyl)ethynyl)pyridin-2-yl)imino)methyl)-4-((4-nitrophenyl)ethynyl)phenol (L) with [Ru(phen)2]Cl2·2H2O and [Ru(bipy)2]Cl2·2H2O .
- Methods : The complexes were characterized by physico-chemical and spectroscopic methods . All complexes are 1:1 conducting and diamagnetic in nature .
- Results : The complexes show room-temperature luminescence originated from the lowest energy metal-to-ligand charge transfer excited state and are sensitive to difference in size of the counter anions . All the complexes displayed second harmonic generation by Kurtz-powder technique indicating their potential for the application as a useful NLO material .
Application in Organic Chemistry
- Field : Organic Chemistry .
- Summary : “[2,2’-Bipyridine]-6,6’(1H,1’H)-dione” is used in the synthesis of RuIV(bpy)2(py)(O)2+([RuIVO]2+), a polypyridine mono-oxygen complex . This complex has garnered considerable interest due to its extensive use as a polypyridine mono-oxygen complex .
- Methods : The current study reports on the synthesis of [RuIVO]2+, a polypyridine mono-oxygen complex, in addition to 1H and 3H (organic hydride compounds) and 1H derivative: 2 . Through 1H-NMR analysis and thermodynamics- and kinetics-based assessments, data on [RuIVO]2+ and two organic hydride donors and their corresponding intermediates were collected .
- Results : It was confirmed that a one-step hydride transfer reaction between [RuIVO]2+ and these organic hydride donors occurs . These findings can considerably contribute to the better application of the compound in theoretical research and organic synthesis .
Application in Electrochemiluminescence Platforms
- Field : Analytical and Bioanalytical Chemistry .
- Summary : “[2,2’-Bipyridine]-6,6’(1H,1’H)-dione” is used in the fabrication of heterogeneous electrochemiluminescence (ECL) platforms . Tris (2,2’-bipyridyl)ruthenium (II) complex, Ru (bpy) 32+, is a coordination compound, which is the gold-standard luminophore in ECL .
- Methods : The principles of ECL and classical reaction mechanisms—particularly involving the heterogeneous Ru (bpy) 32+ /co-reactant ECL systems, as well as the fabrication methods and its importance over solution-phase Ru (bpy) 32+ ECL are discussed .
- Results : The emerging technology in solid-state Ru (bpy) 32+ ECL-sensing platforms and their recent potential analytical applications such as in immunoassay sensors, DNA sensors, aptasensors, bio-imaging, latent fingerprint detection, point-of-care testing, and detection of non-biomolecules are covered .
Application in Complexes of Square-Planar d8 Metal Ions
- Field : Inorganic Chemistry .
- Summary : “[2,2’-Bipyridine]-6,6’(1H,1’H)-dione” is used in the synthesis of complexes of square-planar d8 metal ions . The reaction of [M (bpy)] 2+ (M = Pd II and/or Pt II; bpy = 2,2′-bipyridine) moieties with model nucleobases leads to a variety of products .
- Methods : By carefully analysing the H5 (H5′) resonances of the bpy ligands, which in all cases occur furthest upfield, and with additional indicators, it is possible to assign binding situations of bpy ligands, even in multinuclear complexes with several [M (bpy)] 2+ entities in different environments present .
- Results : The data provide a consistent picture, useful for the future assignment of similar bpy complexes in the absence of X-ray structural evidence .
Safety And Hazards
Propriétés
IUPAC Name |
6-(6-oxo-1H-pyridin-2-yl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-5-1-3-7(11-9)8-4-2-6-10(14)12-8/h1-6H,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJMWJLYXGXUNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C2=CC=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327065 | |
| Record name | [2,2'-Bipyridine]-6,6'(1H,1'H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,2'-Bipyridine]-6,6'(1H,1'H)-dione | |
CAS RN |
103505-54-0 | |
| Record name | [2,2'-Bipyridine]-6,6'(1H,1'H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Bipyridine-6,6'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione](/img/structure/B9567.png)


![6-Acetyl-6-azabicyclo[3.2.1]octan-4-one](/img/structure/B9573.png)






